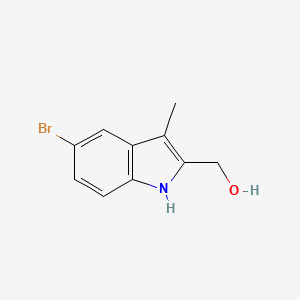

(5-bromo-3-methyl-1H-indol-2-yl)methanol

描述

Chemical identity and nomenclature

This compound is formally identified by its Chemical Abstracts Service number 666752-18-7 and possesses the molecular formula C₁₀H₁₀BrNO. The compound exhibits a molecular weight of 240.09600 grams per mole, establishing its position within the medium-sized organic molecule category. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, describing the precise location of each substituent on the indole backbone structure.

The compound's structural identity encompasses several key molecular descriptors that define its chemical behavior and physical properties. The density has been calculated at 1.621 grams per cubic centimeter, indicating a relatively dense organic solid. The boiling point occurs at 418.975 degrees Celsius under standard atmospheric pressure of 760 millimeters of mercury, while the flash point is recorded at 207.189 degrees Celsius. These thermal properties suggest significant molecular stability and relatively strong intermolecular forces.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₀H₁₀BrNO | - |

| Molecular Weight | 240.09600 | g/mol |

| Chemical Abstracts Service Number | 666752-18-7 | - |

| Density | 1.621 | g/cm³ |

| Boiling Point | 418.975 | °C at 760 mmHg |

| Flash Point | 207.189 | °C |

| Exact Mass | 238.99500 | - |

| Polar Surface Area | 36.02000 | Ų |

| Logarithmic Partition Coefficient | 2.73110 | - |

| Index of Refraction | 1.704 | - |

The compound's nomenclature reflects its systematic chemical structure, where the indole ring system serves as the foundational heterocyclic framework. The designation "1H-indol" indicates the tautomeric form with the hydrogen atom positioned on the nitrogen atom of the pyrrole ring portion. The numerical descriptors precisely locate each substituent: the bromine atom occupies the 5-position on the benzene ring, the methyl group attaches at the 3-position of the indole system, and the hydroxymethyl functionality extends from the 2-position.

Additional molecular identifiers include the International Chemical Identifier key UXXWIWFJZKRNDQ-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System representation CC1=C(NC2=C1C=C(C=C2)Br)CO. These standardized chemical descriptors facilitate database searches and computational chemistry applications, enabling researchers to access comprehensive chemical information and predict molecular behavior through various theoretical frameworks.

Historical context in indole chemistry research

The development of this compound occurs within the broader historical framework of indole chemistry, which traces its origins to the mid-nineteenth century investigations of indigo dye chemistry. In 1866, German chemist Adolf von Baeyer first isolated indole through a reaction involving indigo, sulfuric acid, and sulfuric anhydride, establishing the foundational knowledge for all subsequent indole derivative research. The name "indole" itself derives from the combination of "indigo" and "oleum," reflecting its discovery as a product of treating indigo dye with oleum.

The historical progression of indole chemistry research demonstrates a systematic evolution from simple structural elucidation to complex synthetic methodology development. Baeyer's initial work in reducing oxindole to indole using zinc dust in 1866 marked the beginning of synthetic indole chemistry. By 1869, he had proposed a complete formula for indole, establishing the structural foundation upon which modern indole derivative synthesis would be built. These early investigations provided the essential knowledge base that enabled later researchers to develop sophisticated synthetic strategies for creating highly substituted indole derivatives like this compound.

The twentieth century witnessed an extraordinary expansion in indole chemistry research, driven by the recognition of indole derivatives' biological significance and synthetic versatility. The development of classical synthetic methodologies, including the Fischer indole synthesis, Nenitzescu synthesis, and Reissert synthesis, provided researchers with reliable tools for constructing indole ring systems with various substitution patterns. These methodological advances created the synthetic foundation necessary for preparing complex indole derivatives with specific functional group arrangements, such as the combination of bromine, methyl, and hydroxymethyl substituents found in this compound.

Contemporary indole chemistry research has embraced advanced synthetic strategies that enable precise control over substitution patterns and stereochemistry. The development of transition metal-catalyzed cyclization reactions, carbon-hydrogen activation processes, and multicomponent reaction methodologies has revolutionized the field. These modern synthetic approaches have made it possible to prepare highly functionalized indole derivatives with unprecedented efficiency and selectivity, facilitating the synthesis of compounds like this compound that incorporate multiple functional groups in specific positions around the indole framework.

Significance in heterocyclic compound development

This compound exemplifies the sophisticated level of structural complexity achievable in modern heterocyclic chemistry, representing a convergence of multiple synthetic challenges within a single molecular framework. The compound's significance extends beyond its individual chemical properties to encompass its role as a representative example of how contemporary synthetic organic chemistry can address complex molecular architectures through systematic functional group manipulation and strategic synthetic planning.

The structural complexity of this compound demonstrates the advanced state of heterocyclic synthesis methodology, where researchers can selectively introduce diverse functional groups at specific positions around aromatic heterocyclic systems. The presence of three distinct substituents—bromine, methyl, and hydroxymethyl groups—at the 5-, 3-, and 2-positions respectively illustrates the precision achievable in modern synthetic chemistry. This level of substitution control represents significant advancement from early indole chemistry, where achieving selective functionalization at multiple positions presented considerable synthetic challenges.

The compound's development significance lies particularly in its demonstration of how halogen substitution can be combined with alkyl and alcohol functionalities to create structurally diverse heterocyclic molecules. The bromine atom at the 5-position provides a versatile synthetic handle for further chemical transformations through cross-coupling reactions, nucleophilic substitution processes, and metallation chemistry. This halogen functionality transforms the compound from a synthetic endpoint into a synthetic intermediate capable of further elaboration, highlighting the strategic importance of halogenated heterocycles in contemporary organic synthesis.

The integration of multiple functional groups within the indole framework demonstrates the evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures. The hydroxymethyl group at the 2-position provides both hydrogen bonding capability and potential for oxidation or substitution reactions, while the methyl group at the 3-position influences electronic properties and steric environment around the heterocyclic system. This combination of functional groups creates a molecularly complex system that can participate in diverse chemical transformations and intermolecular interactions.

Research into compounds like this compound contributes to the broader understanding of structure-activity relationships in heterocyclic chemistry. The specific substitution pattern provides researchers with opportunities to investigate how different functional group combinations influence molecular properties, reactivity patterns, and potential biological activities. This knowledge contributes to the systematic development of design principles for creating new heterocyclic compounds with predetermined properties and functions, advancing the field toward more rational and predictable synthetic strategies.

属性

IUPAC Name |

(5-bromo-3-methyl-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXWIWFJZKRNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621697 | |

| Record name | (5-Bromo-3-methyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666752-18-7 | |

| Record name | (5-Bromo-3-methyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of (5-bromo-3-methyl-1H-indol-2-yl)methanol can be achieved through various synthetic routes. One common method involves the Fischer indole cyclization, where a hydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . Industrial production methods often utilize these synthetic routes with optimizations for yield and purity .

化学反应分析

(5-bromo-3-methyl-1H-indol-2-yl)methanol undergoes several types of chemical reactions:

科学研究应用

Chemical Properties and Structure

- IUPAC Name : (5-bromo-3-methyl-1H-indol-2-yl)methanol

- Molecular Formula : C10H10BrNO

- Molecular Weight : 240.10 g/mol

- CAS Number : 666752-18-7

The compound features a brominated indole structure, which is known for its diverse biological activities.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, including:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has demonstrated that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Biochemical Research

The compound plays a crucial role in understanding biochemical pathways:

- Cell Signaling : It is utilized to study indole-based signaling pathways, particularly in cancer research where these pathways are often dysregulated.

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing the metabolism of drugs and other compounds, which is vital for pharmacokinetics studies.

Organic Synthesis

In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts hydroxymethyl to carboxylic acid | Potassium permanganate |

| Reduction | Reduces to indole derivative | Lithium aluminum hydride |

| Substitution | Substitutes bromine with nucleophiles | Sodium methoxide |

These reactions are essential for creating derivatives with enhanced biological activities or different functionalities .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis and modulation of cell cycle regulators. This highlights the compound's potential as a lead structure for anticancer drug development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. The study found that this compound exhibited significant activity against resistant strains of bacteria, suggesting its potential as a new antibiotic agent .

作用机制

The mechanism of action of (5-bromo-3-methyl-1H-indol-2-yl)methanol involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways . For instance, they can inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .

相似化合物的比较

Table 1: Substituent Positions and Molecular Properties of Related Compounds

Key Observations :

- Positional Isomerism: Bromine placement (positions 5 vs. 6) influences electronic distribution and steric interactions. For example, (6-bromo-1H-indol-2-yl)methanol may exhibit distinct reactivity in cross-coupling reactions compared to the 5-bromo analog due to proximity of substituents.

- Side Chain Modifications: Ethanol (C2H4OH) at position 3 vs. methanol (CH2OH) increases hydrophilicity but may reduce metabolic stability.

- Electron-Withdrawing Groups: The trifluoroacetyl group in 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to methyl or hydroxymethyl substituents.

Analytical Characterization

- NMR: The target compound’s 1H NMR would show a singlet for the methyl group at position 3 (~δ 2.4 ppm) and a broad peak for the hydroxymethyl proton (~δ 4.8 ppm). Comparatively, 2-(5-bromo-1H-indol-3-yl)ethanol displays a triplet for the ethyl group’s CH2 (δ 3.6–3.8 ppm).

- X-ray Crystallography : SHELX software is widely used for structural determination of similar indole derivatives, as seen in .

生物活性

Overview

(5-bromo-3-methyl-1H-indol-2-yl)methanol is an indole derivative recognized for its diverse biological activities. This compound, with the molecular formula C10H10BrNO, has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

The compound can be synthesized through various methods, including Fischer indole cyclization, which involves the reaction of hydrazine derivatives with ketones under acidic conditions. The resulting compound can undergo several chemical reactions such as oxidation, reduction, and substitution, allowing for the synthesis of various derivatives with potentially enhanced biological activity .

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and interfering with cell cycle progression .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 12 | Cell cycle arrest at G0/G1 phase |

| A549 | 20 | Inhibition of migration and invasion |

Antimicrobial Activity

The compound has also shown promising results against various bacterial strains. In a cheminformatics-guided study, this compound was evaluated for its antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The results indicated significant antibacterial activity, particularly against MRSA, with minimum inhibitory concentration (MIC) values comparable to known antibiotics .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| MSSA | 8 | Moderate |

| MRSA | 4 | High |

| Pseudomonas aeruginosa | >100 | No activity |

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing pathways related to apoptosis and inflammation. The bromine substituent enhances the compound's reactivity and biological activity by facilitating interactions with target proteins .

Case Studies

In a recent case study focusing on the synthesis and evaluation of bis-indole alkaloids, it was found that derivatives similar to this compound exhibited significant antibacterial effects against both MSSA and MRSA strains. The study utilized a self-organizing map to predict biological activities based on structural diversity, confirming the potential of these compounds in drug development .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-bromo-3-methyl-1H-indol-2-yl)methanol, and what critical parameters influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of a pre-functionalized indole core followed by reduction. For example, bromination using N-bromosuccinimide (NBS) in THF (0–10% ethyl acetate/hexane purification) achieves regioselective substitution at the 5-position . Subsequent reduction of a carbonyl intermediate (e.g., ester or aldehyde) to the alcohol is performed with NaBH₄ or LiAlH₄, requiring careful stoichiometric control to avoid over-reduction . Key parameters include reaction temperature (e.g., room temperature for bromination), solvent polarity (THF vs. DMF for coupling), and purification via flash chromatography .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the indole aromatic protons (δ 6.8–7.5 ppm), bromine’s deshielding effect on adjacent carbons, and the methanol group (δ 3.5–4.5 ppm for -CH₂OH) .

- IR Spectroscopy : Confirm O-H stretching (~3200–3500 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .

- Mass Spectrometry (HRMS/ESI) : Verify molecular ion [M+H]⁺ with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer : Refer to SDS guidelines for indole derivatives:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particulates.

- Store in a cool, dry environment away from oxidizers. Contaminated waste should be neutralized with 10% HCl before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and X-ray crystallography results for this compound derivatives?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerization) or crystal packing effects. For example:

- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange broadening .

- Crystallographic Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning or disorder, ensuring R-factor convergence below 0.06 .

- DFT Calculations : Compare experimental and computed NMR/IR spectra to identify dominant conformers .

Q. What strategies optimize bromination selectivity in indole derivatives like this compound?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing substituents (e.g., esters) to direct bromination to the 5-position .

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance electrophilic substitution kinetics.

- Catalysis : Use Lewis acids (e.g., FeCl₃) to stabilize transition states for regioselective bromination .

Q. How can low-abundance impurities in synthesized this compound be identified and quantified?

- Methodological Answer :

- LC-MS/MS : Employ reverse-phase chromatography (C18 column, CH₃CN/H₂O gradient) with tandem MS to detect trace byproducts (e.g., di-brominated species) .

- ¹H NMR Dilution Studies : Amplify impurity signals by concentrating samples in deuterated DMSO .

- HPLC-UV/ELSD : Use evaporative light scattering detection for non-UV-active impurities .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Solvent Selection : Methanol/ethanol mixtures promote slow evaporation for high-quality crystals .

- Crystal Twinning : Use SHELXD for structure solution and refine with TWIN/BASF parameters to address pseudo-merohedral twinning .

- Hydrogen Bonding : The -CH₂OH group forms intermolecular O-H···N bonds; optimize pH to prevent protonation of the indole N-H .

Data Interpretation & Reproducibility

Q. How should researchers address conflicting reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer :

- Control Experiments : Verify catalyst activity (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and ligand effects .

- Microscale Screening : Use high-throughput platforms to test reaction conditions (solvent, base, temperature) .

- Open Data Practices : Share raw NMR/LCMS files in repositories like Zenodo to enable independent validation .

Q. What computational tools are recommended for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., kinase targets) to model binding interactions .

- ADMET Prediction : Apply SwissADME or ADMETLab to estimate permeability, toxicity, and metabolic stability .

- QSAR Modeling : Train models on indole-based datasets to correlate substituent effects (e.g., bromine’s hydrophobicity) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。